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4'-Thio-2',3'-dideoxyguanosine - 137719-32-5

4'-Thio-2',3'-dideoxyguanosine

Catalog Number: EVT-8796232
CAS Number: 137719-32-5
Molecular Formula: C10H13N5O2S
Molecular Weight: 267.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-Thio-2',3'-dideoxyguanosine is a modified nucleoside that belongs to the class of 2',3'-dideoxynucleosides. This compound features a sulfur atom at the 4' position of the ribose sugar, replacing the oxygen typically found in standard nucleosides. It is primarily studied for its potential antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral pathogens.

Source

The compound can be synthesized from various precursors, including L-glutamic acid, through stereospecific methodologies. Research has shown that 4'-thio-2',3'-dideoxyguanosine exhibits significant antiviral activity, making it a subject of interest in medicinal chemistry and virology .

Classification

4'-Thio-2',3'-dideoxyguanosine is classified as a nucleoside analog due to its structural similarity to natural nucleosides, which allows it to interfere with viral replication processes. Its classification extends to antiviral agents, specifically within the context of HIV treatment.

Synthesis Analysis

Methods

The synthesis of 4'-thio-2',3'-dideoxyguanosine involves several key steps:

  1. Starting Material: The synthesis often begins with L-glutamic acid, which is converted into a suitable carbohydrate precursor.
  2. Stereospecific Reactions: The synthesis employs stereospecific reactions to ensure the correct configuration of the final product.
  3. Reagents Used: Common reagents include triphenylphosphine and iodine for various transformations, along with solvents like toluene and tetrahydrofuran.

Technical Details

The synthesis typically follows a multi-step process:

  • The initial reaction involves the formation of an intermediate by treating L-glutamic acid with specific reagents under controlled conditions.
  • Subsequent steps may include purification processes such as recrystallization and chromatography to isolate the desired nucleoside .
Molecular Structure Analysis

Structure

The molecular structure of 4'-thio-2',3'-dideoxyguanosine can be represented as follows:

  • Molecular Formula: C10H13N5O3S
  • Molecular Weight: Approximately 273.31 g/mol

Data

The structural features include:

  • A guanine base attached to a ribose sugar that has undergone modification at the 4' position (sulfur substitution).
  • The absence of hydroxyl groups at the 2' and 3' positions, characteristic of dideoxynucleosides.
Chemical Reactions Analysis

Reactions

4'-Thio-2',3'-dideoxyguanosine undergoes several chemical reactions typical for nucleosides:

  • Phosphorylation: It can be phosphorylated to form nucleotide analogs.
  • Glycosylation: The compound can participate in glycosylation reactions, forming bonds with other sugars or bases.

Technical Details

These reactions are crucial for evaluating the compound's potential as an antiviral agent. For example, modifications at specific positions can enhance its efficacy against viral enzymes involved in nucleic acid synthesis .

Mechanism of Action

Process

The mechanism by which 4'-thio-2',3'-dideoxyguanosine exerts its antiviral effects primarily involves:

  1. Inhibition of Viral Replication: The compound mimics natural nucleotides and gets incorporated into viral RNA or DNA, disrupting normal replication processes.
  2. Chain Termination: Due to the lack of hydroxyl groups at the 2' and 3' positions, once incorporated, it prevents further elongation of the nucleic acid chain.

Data

Studies have shown that this compound exhibits significant activity against HIV by inhibiting reverse transcriptase, an enzyme critical for viral replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade in aqueous solutions over time.
  • Melting Point: Reported melting point ranges from approximately 187°C to 190°C .
Applications

Scientific Uses

4'-Thio-2',3'-dideoxyguanosine has several applications in scientific research:

  • Antiviral Research: It is extensively studied for its potential as an antiviral agent against HIV and other viruses.
  • Nucleoside Analog Studies: Used in research aimed at understanding nucleic acid metabolism and developing new therapeutic agents.
  • Drug Development: Serves as a template for synthesizing new antiviral drugs through structural modifications .
Synthetic Methodologies & Stereochemical Considerations

Carbocyclic Precursor Synthesis from L-Glutamic Acid Derivatives

The stereospecific synthesis of 4'-thionucleosides relies critically on chiral carbocyclic precursors derived from L-glutamic acid, an inexpensive and stereochemically defined starting material. This amino acid serves as the foundational source of chirality for the 2,3-dideoxy-4-thioribofuranosyl carbohydrate backbone essential to 4'-thio-2',3'-dideoxyguanosine. The synthetic pathway begins with the thermal cyclization of L-glutamic acid at 160–180°C, yielding 5-oxoproline (pyroglutamic acid) with retention of configuration at C5—a crucial stereochemical outcome compromised at temperatures exceeding 190°C due to racemization [2]. Pyroglutamic acid subsequently undergoes lactam ring functionalization through either N-tosylation or direct esterification to generate advanced intermediates.

A pivotal advancement involves the conversion of N-tosyl pyroglutamic acid to the corresponding acid chloride derivative using phosphorus pentachloride or thionyl chloride. This activated species enables nucleophilic displacement by sulfur-containing reagents to establish the 4'-thio functionality. The resulting thiosugar intermediate (designated Precursor 11 in foundational studies) undergoes stereocontrolled reduction and ring contraction to yield the key 2,3-dideoxy-4-thioribofuranosyl framework [1] [2]. This process maintains the stereochemical integrity of the original L-glutamic acid, ensuring enantiomeric purity critical for biological activity. The synthesis concludes with glycosylation of protected guanine using Lewis acid catalysis, where the stereoelectronics of the 4'-thio group influence β-selectivity during nucleobase coupling [1].

Table 1: Key Steps in L-Glutamic Acid-Derived 4'-Thiosugar Synthesis

StepReagent/ConditionsProductStereochemical Outcome
CyclizationL-Glutamic acid, 160-180°CPyroglutamic acidRetention at C5; racemization >190°C
N-ProtectionTosyl chloride or anhydrideN-Tosyl pyroglutamateBlocks lactam nitrogen
ActivationPCl₅ or SOCl₂Acid chlorideEnables nucleophilic thiolation
Ring contractionNaBH₄/CeCl₃; dehydrative conditions4-ThioribofuranoseC1' anomeric center established
Guaninyl couplingSilylated guanine, TMSOTfβ-4'-Thio-2',3'-dideoxyguanosineHigh β-selectivity due to 4'-S participation

This route exemplifies a chiral pool strategy that bypasses resource-intensive resolution steps, leveraging L-glutamic acid's native stereochemistry to control the critical C2' and C3' configurations in the final nucleoside [1] [2].

Solid-Phase Oligonucleotide Phosphoramidate Integration Strategies

Incorporating 4'-thio-2',3'-dideoxyguanosine into oligonucleotides necessitates adaptations of standard phosphoramidite chemistry due to the thiosugar's altered steric and electronic properties. The monomer is first derivatized as a 3'-phosphoramidite with standard protecting groups (5'-dimethoxytrityl [DMT], exocyclic amine protections) compatible with solid-phase synthesis. Controlled pore glass (CPG) supports with 1000 Å pore size are essential to accommodate the bulkier 4'-thio modification and prevent premature chain termination during elongation beyond 40 nucleotides [5] [6].

Coupling efficiency proves paramount: while traditional phosphoramidites achieve >99% stepwise yields, 4'-thio derivatives exhibit reduced coupling kinetics due to the sulfur atom's diminished nucleophilicity. This necessitates:

  • Extended coupling times (180 seconds vs. standard 30 seconds)
  • Activator optimization (e.g., 5-ethylthio-1H-tetrazole instead of standard tetrazole)
  • Increased phosphoramidite concentration (0.15M vs. 0.1M) [5] [6]

Post-coupling, capping efficiency becomes critical to suppress deletion sequences arising from unreacted 5'-OH groups. Standard acetic anhydride/N-methylimidazole capping must be rigorously optimized to prevent failure sequence accumulation, particularly detrimental in long oligonucleotides containing multiple 4'-thio residues. Oxidation with iodine/water/pyridine proceeds normally, converting phosphite triesters to phosphate triesters without affecting the thioether linkage [5] [6].

Table 2: Solid-Phase Synthesis Parameters for 4'-Thio Oligonucleotides

ParameterStandard Phosphoramidites4'-Thiodideoxyguanosine PhosphoramiditeRationale
Coupling time30 sec180 secCompensates for reduced nucleophilicity
ActivatorTetrazole5-Ethylthio-1H-tetrazoleEnhanced acidity accelerates coupling
[Phosphoramidite]0.1 M0.15 MDrives reaction equilibrium forward
Support pore size500 Å1000 ÅAccommodates bulkier thiosugar backbone
Max reliable length>100 nt~60 ntSteric hindrance and coupling efficiency limits

Trityl monitoring remains indispensable for real-time coupling assessment, with orange DMT cation release confirming successful deprotection. Syntheses incorporating ≥3 consecutive 4'-thio-2',3'-dideoxyguanosine residues may require reduced DMT cleavage times (30 seconds vs. 50 seconds) to minimize acid-mediated depurination of the modified backbone [6].

Stereospecific 4'-Thioribofuranosyl Carbohydrate Engineering

The 4'-thio substitution fundamentally alters the carbohydrate conformation and pseudorotational equilibrium relative to natural deoxyribose. X-ray crystallography and NMR analyses reveal that the 4'-thioribofuranose ring adopts a predominant C3'-endo (Northern) pucker in 4'-thio-2',3'-dideoxyguanosine—contrasting with the C2'-endo (Southern) preference of unmodified dideoxyguanosine. This shift arises from the increased bond length of C-S (1.81 Å) versus C-O (1.42 Å), which reduces torsional strain and stabilizes the C3'-endo conformation by ~2 kcal/mol [1] [4].

The anomeric effect is magnified in 4'-thiosugars due to sulfur's enhanced polarizability compared to oxygen. Quantum mechanical calculations indicate a 1.5-fold stronger anomeric stabilization in the 4'-thio series, favoring the β-conformation during glycosylation. This electronic perturbation also elevates the glycosidic bond stability toward acid-catalyzed hydrolysis—a key advantage for oligonucleotide applications requiring acidic detritylation [1] [4].

Thermodynamically, duplexes containing 4'-thio-2',3'-dideoxyguanosine exhibit enhanced melting temperatures (Tm) relative to unmodified dideoxy sequences:

ΔTm = +1.5°C \text{ per modification in DNA:RNA hybrids}

This stabilization originates from:

  • Reduced entropic penalty upon duplex formation due to pre-organization in the C3'-endo conformation
  • Enhanced base stacking from increased lipophilicity of the thioether
  • Electrostatic contributions via weak CH···S hydrogen bonds [1] [4]

Table 3: Conformational and Thermodynamic Impact of 4'-Thio Substitution

Parameter2',3'-Dideoxyguanosine4'-Thio-2',3'-DideoxyguanosineStructural Consequence
Predominant puckerC2'-endo (80%)C3'-endo (95%)RNA-like conformation
Anomeric effect1.0 (ref)1.5x strongerFavors β-glycoside formation
Glycosidic bond hydrolysis t½30 min (pH 3)>120 min (pH 3)Acid resistance during synthesis
Duplex Tm contributionBaseline+1.5°C per insertionEnhanced target affinity

The exocyclic sulfur also imparts nuclease resistance by disrupting the coordination geometry of Mg²⁺ ions in phosphodiesterase active sites—a property leveraged in therapeutic oligonucleotide design [1] [4].

Nucleobase Modifications for Enhanced Nuclease Resistance

While the 4'-thio modification intrinsically impedes nuclease digestion, synergistic resistance emerges when combining thiosugar engineering with nucleobase alterations. Two strategies predominate:

  • Heterocycle substitutions: 7-Deaza-guanine or 5-methylcytosine analogs reduce recognition by endonucleases through steric occlusion of essential binding pockets.
  • Non-natural bases: Phenoxazine derivatives (e.g., G-clamp) form additional hydrogen bonds while protecting the glycosidic bond from hydrolytic cleavage [7].

The enzymatic synthesis of base-modified 4'-thio nucleosides employs salvage pathway enzymes. Purine nucleoside phosphorylases (PNPs) catalyze the transglycosylation of modified guanine analogs onto 4'-thioribose-1-phosphate:

\text{7-Deazaguanine} + 4'-\text{thioribose-1-phosphate} \xrightarrow{\text{PNP}} 7-\text{deaza-4}'-\text{thio-2}',3'-\text{dideoxyguanosine} + P_i

This biocatalytic route achieves superior regioselectivity compared to chemical glycosylation, affording exclusively N9-alkylated products [7].

Table 4: Nucleobase Modifications Compatible with 4'-Thio-2',3'-Dideoxyguanosine

ModificationEnzyme EmployedEffect on Nuclease ResistanceThermodynamic Impact
7-DeazaguaninePurine nucleoside phosphorylase (PNP)8-fold increase in S₁ nuclease resistanceMinor Tm reduction (-0.3°C)
O⁶-MethylguanineDNA methyltransferase12-fold increase in exonuclease resistanceDestabilizing (-1.2°C)
G-clamp (phenoxazine)Chemical synthesisComplete resistance to snake venom phosphodiesteraseTm increase (+3.0°C)
8-BromoguanineHalogenase mutants6-fold increase in DNase I resistanceEnhanced stacking (+0.8°C)

Pseudouridine incorporation represents a particularly effective approach. Pseudouridine-5'-monophosphate synthetase (PUS) couples modified bases directly to 4'-thioribose-5-phosphate, generating C-nucleosides with non-hydrolyzable C-glycosidic bonds. When integrated into 4'-thio oligonucleotides, pseudouridine derivatives exhibit >50-fold resistance to E. coli phosphodiesterase relative to unmodified controls [7]. These modifications operate synergistically: the 4'-thio sugar protects the backbone, while nucleobase alterations shield the glycosidic linkage, collectively extending oligonucleotide half-life in biological matrices.

Properties

CAS Number

137719-32-5

Product Name

4'-Thio-2',3'-dideoxyguanosine

IUPAC Name

2-amino-9-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

InChI

InChI=1S/C10H13N5O2S/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1

InChI Key

OPGJSXWJBUADGE-NTSWFWBYSA-N

Canonical SMILES

C1CC(SC1CO)N2C=NC3=C2N=C(NC3=O)N

Isomeric SMILES

C1C[C@@H](S[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N

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